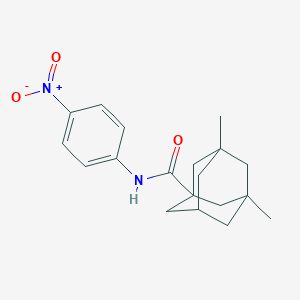![molecular formula C16H16ClNO5 B5214455 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene is a chemical compound that is widely used in scientific research applications. It is a synthetic compound that is commonly referred to as GW501516, and it belongs to a class of compounds known as selective androgen receptor modulators (SARMs). This compound has gained popularity in recent years due to its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene involves its interaction with the PPARδ receptor. This compound has been shown to activate this receptor, which leads to the upregulation of genes involved in lipid metabolism and glucose homeostasis. This activation of the PPARδ receptor has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene are diverse. This compound has been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. Additionally, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene in lab experiments include its potent activation of the PPARδ receptor, its ability to improve insulin sensitivity and reduce inflammation, and its potential applications in the treatment of metabolic disorders. However, some limitations of using this compound in lab experiments include its potential toxicity and its potential to interact with other compounds.
Direcciones Futuras
There are several future directions for the study of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene. One potential direction is the study of its potential applications in the treatment of metabolic disorders such as obesity and diabetes. Another potential direction is the study of its potential interactions with other compounds and its potential toxicity. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with this compound.
Métodos De Síntesis
The synthesis of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene involves several steps. The first step involves the reaction of 2-chloro-4-nitrophenol with 2-methoxy-4-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(2-chloroethoxy)ethanol to produce the final product.
Aplicaciones Científicas De Investigación
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene has a wide range of potential applications in scientific research. It has been shown to be a potent activator of the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. This compound has been studied extensively for its potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Propiedades
IUPAC Name |
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5/c1-11-3-5-15(16(9-11)21-2)23-8-7-22-14-6-4-12(18(19)20)10-13(14)17/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWVCMUUDAHFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6488590 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)


![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)